molecular formula C27H32N2O6S B6315159 Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH CAS No. 1451181-13-7

Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH

Cat. No.: B6315159
CAS No.: 1451181-13-7
M. Wt: 512.6 g/mol
InChI Key: DFVLCGBCANQGFL-XARZLDAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH is a synthetic compound used primarily in peptide synthesis. It is a pseudoproline derivative, which means it is designed to enhance the solubility and stability of peptides during synthesis. Pseudoprolines are valuable in solid-phase peptide synthesis (SPPS) as they help in the efficient coupling of amino acids, especially those that are non-natural or rare .

Mechanism of Action

Target of Action

Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH is a modified dipeptide

Mode of Action

This compound is a pseudoproline derivative, which are known to be standard building blocks for peptide synthesis . Pseudoprolines, such as this compound, have been shown to induce reversible cis amide bonds into peptide backbones . This suggests that this compound may interact with its targets by inducing structural changes, potentially influencing the conformation and function of the target proteins or enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH involves the protection of amino acids with fluorenylmethyloxycarbonyl (Fmoc) groups. The pseudoproline moiety is introduced to enhance the solubility and stability of the peptide. The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: Carbodiimides (e.g., DIC) or uronium salts (e.g., HATU) in the presence of bases like N-methylmorpholine (NMM).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

Major Products

Scientific Research Applications

Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH is unique due to the presence of methionine, which can undergo oxidation and reduction reactions, adding versatility to its applications. The pseudoproline moiety enhances solubility and stability, making it a valuable tool in peptide synthesis .

Properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6S/c1-16-23(25(31)32)29(27(2,3)35-16)24(30)22(13-14-36-4)28-26(33)34-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-23H,13-15H2,1-4H3,(H,28,33)(H,31,32)/t16-,22+,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVLCGBCANQGFL-XARZLDAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CCSC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCSC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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